[1-(4-Methoxyphenyl)ethyl](2-methylpropyl)amine
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Overview
Description
1-(4-Methoxyphenyl)ethylamine: is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a methylpropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)ethylamine typically involves the alkylation of 4-methoxyphenethylamine with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include dimethylformamide and methanol, and the reaction is often catalyzed by a base such as sodium hydroxide .
Industrial Production Methods
On an industrial scale, the production of 1-(4-Methoxyphenyl)ethylamine may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)ethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, 1-(4-Methoxyphenyl)ethylamine is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in different chemical reactions .
Biology
Its structural features make it a useful tool for probing the activity of specific enzymes and understanding their mechanisms of action .
Medicine
In medicine, 1-(4-Methoxyphenyl)ethylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the methylpropylamine moiety.
2-Methylpropylamine: Contains the methylpropylamine group but lacks the methoxyphenyl group.
N-Methyl-4-methoxyphenethylamine: Similar structure but with a methyl group attached to the nitrogen atom.
Uniqueness
1-(4-Methoxyphenyl)ethylamine is unique due to the combination of its methoxyphenyl and methylpropylamine groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-10(2)9-14-11(3)12-5-7-13(15-4)8-6-12/h5-8,10-11,14H,9H2,1-4H3 |
InChI Key |
MLKZUJUAOFNUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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